molecular formula C23H32N6O2 B2770800 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898463-22-4

7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2770800
CAS No.: 898463-22-4
M. Wt: 424.549
InChI Key: WKNBGHXZXGJYJL-UHFFFAOYSA-N
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Description

7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The first step involves the alkylation of the purine nucleus at the 7-position with isopentyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The 3-position is then methylated using methyl iodide and a strong base like sodium hydride.

    Piperazine Derivative Addition: The 8-position is functionalized by reacting the intermediate with 4-phenethylpiperazine under reflux conditions in an appropriate solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl side chain, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the purine ring or the piperazine moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the leaving groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the isopentyl side chain.

    Reduction: Reduced forms of the purine ring or piperazine moiety.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its potential as a biochemical probe. It can be used to investigate purine metabolism and the role of purine derivatives in cellular processes.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may act as an antagonist or agonist at various receptor sites, making it a candidate for drug development in treating conditions such as neurological disorders or cancers.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

What sets 7-isopentyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethylpiperazine moiety, in particular, may confer unique receptor binding characteristics and pharmacological effects not seen in other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-12-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)11-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNBGHXZXGJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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